5-(4-Bromobenzoyl)pyrimidine

Description

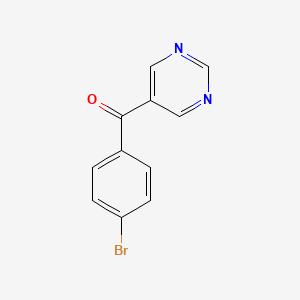

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-pyrimidin-5-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJSYWPDXWYIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282016 | |

| Record name | (4-Bromophenyl)-5-pyrimidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-02-1 | |

| Record name | (4-Bromophenyl)-5-pyrimidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)-5-pyrimidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 4 Bromobenzoyl Pyrimidine and Its Structural Analogues

Established Reaction Pathways for Pyrimidine (B1678525) Core Functionalization with Bromine and Benzoyl Moieties

The introduction of bromine and benzoyl groups onto a pyrimidine core can be achieved through several established synthetic routes. A common method for creating 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a key precursor, involves a multi-step synthesis starting from p-bromophenylacetic acid. google.com This process includes esterification, cyclization with formamidine (B1211174) hydrochloride to form 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, and subsequent chlorination. google.com Another approach involves the Friedel-Crafts reaction of 2,4-dichloropyrimidine-6-carbonyl chloride with substituted benzenes to produce 2,4-dichloro-6-aroylpyrimidines. scispace.com These can then be converted to their dimethoxy derivatives. scispace.com

Multi-Component Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyrimidines. nih.govacs.orgresearchgate.net These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for creating libraries of compounds. nih.govacs.orgresearchgate.net

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govacs.orgorganic-chemistry.org This method is highly regioselective and proceeds through a series of condensation and dehydrogenation steps, producing a wide variety of unsymmetrically substituted pyrimidines with yields up to 93%. nih.govacs.orgorganic-chemistry.org Another example is an iodine-mediated three-component reaction for synthesizing pyrimidine-linked naphthoquinone-fused pyrroles. rsc.org Catalyst-free, one-pot chemoselective MCRs have also been developed for the synthesis of pyrimidine functionalized pyrrolo-annelated derivatives, offering mild reaction conditions and high yields. rsc.org

| Reaction Type | Catalyst/Reagents | Key Features | Yields |

| Iridium-catalyzed MCR | PN5P-Ir-pincer complexes, amidines, alcohols | Regioselective, sustainable | Up to 93% nih.govacs.orgorganic-chemistry.org |

| Iodine-mediated MCR | Molecular iodine, aryl methyl ketones, barbituric acids, 2-amino-1,4-naphthoquinone | One-pot, metal-free | Good rsc.org |

| Catalyst-free MCR | Enamines, triethyl orthoformate, ammonium (B1175870) acetate | Chemoselective, mild conditions | High rsc.org |

Directed Ortho Metalation and Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netresearchgate.netrsc.orgnih.govnih.gov This strategy utilizes a directed metalation group (DMG) to guide the deprotonation and subsequent electrophilic substitution at the ortho position. nih.govnih.gov The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides a versatile route to highly substituted (hetero)biaryls. researchgate.netrsc.org

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds and has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.netmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. mdpi.comrsc.org For instance, 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines can be synthesized from 5-(4-bromophenyl)-4,6-dichloropyrimidine and various aryl-boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The efficiency of these reactions can be influenced by the choice of base, solvent, and the electronic properties of the boronic acid. mdpi.com

Studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines have demonstrated the regioselectivity of the Suzuki-Miyaura coupling, with reactivity generally following the order of C4 > C2 > C6, which correlates with the 1H NMR chemical shifts of the parent heterocycle. academie-sciences.fr

Development of Novel Synthetic Approaches and Derivatization

Ongoing research focuses on developing more efficient, selective, and sustainable methods for the synthesis and derivatization of pyrimidines.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for controlling the substitution pattern on the pyrimidine ring. DoM, as previously mentioned, is a key strategy for achieving high regioselectivity. rsc.orgnih.gov For example, the use of TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidide) can mediate the regioselective metalation of various N-heterocycles, which can then be trapped with electrophiles. rsc.org

The functionalization of pyrimidine and purine (B94841) precursors into RNA bases through radical substitution reactions has also been explored computationally. rsc.org These studies show that OH-for-H substitution is generally more facile than NH₂-for-H substitution. rsc.org

A rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine has been established starting from commercially available methyl 2-(4-bromophenyl) acetate, achieving a total yield of 52.8% over three steps. atlantis-press.com

| Starting Material | Reagents/Conditions | Product | Key Feature |

| Methyl 2-(4-bromophenyl) acetate | 1. Dimethyl carbonate, NaOCH₃ 2. Formamidine hydrochloride 3. POCl₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Rapid, optimized three-step synthesis atlantis-press.com |

| 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines | Regioselective Suzuki-Miyaura coupling academie-sciences.fr |

Stereoselective Synthesis of Chiral Analogues (if applicable)

While the synthesis of the achiral 5-(4-Bromobenzoyl)pyrimidine does not directly involve stereoselective steps, the broader field of pyrimidine synthesis includes methods for preparing chiral analogues, which are important in medicinal chemistry. For instance, the synthesis of pyrimidine nucleoside derivatives often involves stereocontrolled reactions to establish the correct configuration at the anomeric center and other stereocenters on the sugar moiety. pensoft.net

Green Chemistry Approaches in Pyrimidine Synthesis

Green chemistry principles are increasingly being applied to pyrimidine synthesis to reduce environmental impact. This includes the use of sustainable starting materials, such as alcohols derived from biomass, and the development of catalyst-free and solvent-free reaction conditions. nih.govacs.orgorganic-chemistry.org

The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is a prime example of a sustainable approach, as it utilizes readily available starting materials and generates water and hydrogen as byproducts. nih.govacs.orgorganic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. researchgate.net For example, one-pot reactions of glycine, acetic anhydride, and thiazole (B1198619) Schiff bases under microwave irradiation can efficiently produce thiazolo[3,2-a]pyrimidin-5-ones without a solvent. researchgate.net The development of MCRs under catalyst-free and solvent-free conditions further contributes to the green synthesis of pyrimidine derivatives. rsc.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The economic viability and environmental impact of synthesizing this compound and its structural analogues on a large scale are critically dependent on the optimization of reaction conditions. Research efforts are consistently directed towards improving reaction efficiency, maximizing product yields, and ensuring the process is scalable. Key parameters that are typically scrutinized include the choice of catalyst, solvent, base, reaction temperature, and time. Advanced methodologies like flow chemistry are also being explored to enhance safety and throughput for industrial applications. rsc.org

Detailed research findings have demonstrated that systematic optimization of these factors can lead to significant improvements in the synthesis of pyrimidine derivatives. Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are frequently employed for creating the core structure and introducing diversity, making the optimization of these steps particularly crucial. numberanalytics.comrsc.orglibretexts.org

Optimization of Suzuki-Miyaura Coupling for Structural Analogues

A notable example of process optimization involves the Suzuki-Miyaura cross-coupling reaction for the synthesis of analogues like 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines from 5-(4-bromophenyl)-4,6-dichloropyrimidine. researchgate.netmdpi.com In this synthesis, various bases and solvents were systematically evaluated to maximize the yield.

Initial studies screened different bases and solvents using Pd(PPh₃)₄ as the catalyst. The results indicated that the combination of a specific base and solvent is critical for achieving high yields. researchgate.netmdpi.com The optimization process identified that using Potassium Phosphate (K₃PO₄) as the base and 1,4-Dioxane as the solvent provided the best outcomes. researchgate.netmdpi.com Further refinement showed that a catalyst loading of 5 mol % of Tetrakis(triphenylphosphine)palladium(0) was optimal. researchgate.netmdpi.com The reactions were typically refluxed at 70–80 °C for 18–22 hours. mdpi.com It was also observed that electron-rich boronic acids generally produced higher yields compared to electron-withdrawing ones. mdpi.com

| Entry | Aryl Boronic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 81 | researchgate.netmdpi.com |

| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 | researchgate.netmdpi.com |

| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 88 | researchgate.netmdpi.com |

| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 | researchgate.netmdpi.com |

| 5 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 72 | researchgate.netmdpi.com |

Optimization in Multi-component Reactions

Optimization is also vital in multi-component reactions used to build complex pyrimidine-annulated systems. For instance, in the synthesis of pyrano[2,3-d:6,5-d']dipyrimidine derivatives, a related structural class, the effects of various catalysts, solvents, and temperatures were evaluated. semanticscholar.org The one-pot condensation of an arylglyoxalmonohydrate and N-methylbarbituric acid was chosen as the model reaction. semanticscholar.org

The study explored both basic and acidic catalysts, including DABCO, DBU, pyridine (B92270), and ZrOCl₂·8H₂O, across a range of solvents like ethanol (B145695), water, and DMF. semanticscholar.org It was determined that using 20 mol% of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base organocatalyst in ethanol at 50 °C provided the highest yield in the shortest time. semanticscholar.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | EtOH | Reflux | 12 | Trace | semanticscholar.org |

| 2 | Pyridine (20) | EtOH | 50 | 10 | 65 | semanticscholar.org |

| 3 | DBU (20) | EtOH | 50 | 5 | 80 | semanticscholar.org |

| 4 | DABCO (20) | H₂O | 50 | 6 | 82 | semanticscholar.org |

| 5 | DABCO (20) | DMF | 50 | 5 | 75 | semanticscholar.org |

| 6 | DABCO (20) | EtOH | 50 | 3 | 92 | semanticscholar.org |

| 7 | DABCO (10) | EtOH | 50 | 4 | 85 | semanticscholar.org |

| 8 | DABCO (25) | EtOH | 50 | 3 | 92 | semanticscholar.org |

Scalable Synthesis Route

Structure Activity Relationship Sar and Ligand Design Principles

Analysis of the 4-Bromobenzoyl Moiety's Contribution to Biological Activity

The 4-bromobenzoyl group is a critical component that significantly influences the biological effects of the parent molecule. This moiety consists of a benzene (B151609) ring substituted with a bromine atom and a carbonyl group. ontosight.ai

The bromine atom, a halogen, can enhance the lipophilicity of the compound, which may improve its ability to cross biological membranes. ontosight.ai The presence and position of the bromo substituent are known to play a crucial role in the molecule's reactivity and its affinity for binding to specific biological targets, such as enzymes and receptors. For instance, in a series of pyrimidinylpyrazole derivatives, a compound featuring a p-chlorobenzenesulfonamido terminal moiety, which also contains a halogen, demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Specifically, the 4-bromobenzoyl derivative of a functionalized pyrrolidine (B122466) showed high efficacy against human tumor cells. acs.org

The benzoyl portion of the moiety can participate in various non-covalent interactions, including van der Waals forces and π-π stacking with aromatic residues in the binding pockets of target proteins. These interactions are fundamental to the ligand-receptor recognition process and the subsequent biological response. The carbonyl group within the benzoyl moiety can act as a hydrogen bond acceptor, further stabilizing the interaction with the biological target.

Studies on similar structures, such as pyrrolo[1,2-c]pyrimidines, indicate that the bromobenzoyl moiety is a key feature for potential anticancer properties. smolecule.com Research on related compounds has shown that modifications involving this group can significantly alter biological activity, suggesting its importance in the pharmacological profile. evitachem.com For example, the synthesis of 5´-O-4-(Bromobenzoyl)thymidine highlights the use of the 4-bromobenzoyl group in modifying nucleoside analogues, which are a class of compounds with significant therapeutic applications. scispace.com

Elucidation of Pyrimidine (B1678525) Core Substituent Effects on Pharmacological Profiles

The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, appearing in numerous approved drugs. humanjournals.commdpi.comjchr.org The pharmacological profile of pyrimidine derivatives can be finely tuned by introducing various substituents at different positions on the ring. humanjournals.comresearchgate.netresearchgate.net

The nature of these substituents, whether they are electron-donating or electron-withdrawing, their size, and their hydrogen-bonding capacity, can dramatically alter the compound's interaction with biological targets. bohrium.com For instance, in the context of kinase inhibitors, modifications at the 2-, 4-, and 5-positions of the pyrimidine core are common strategies to improve potency and selectivity. acs.orgresearchgate.net

Aryl groups attached to the pyrimidine core can significantly influence activity. Studies on 2-amino-4,6-diarylpyrimidines revealed that the nature and position of substituents on these aryl rings are critical for their inhibitory activity against cancer cell lines. rsc.orgajol.info For example, combining benzaldehydes with methoxy (B1213986) groups at the C-4 position of the pyrimidine ring with acetophenones having different substituents at the C-6 position led to a significant reduction in anti-tumor activity. rsc.org In another study, the presence of electron-releasing groups on a phenyl ring attached to a pyrimidine skeleton was found to enhance anti-inflammatory activity. rsc.org

The introduction of different functional groups can lead to a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comwisdomlib.org For example, the substitution pattern on the pyrimidine ring determines the specific kinase inhibitory profile of the molecule. researchgate.net

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| C-2 | Amino group | Common feature in kinase inhibitors, contributes to hinge-binding. | Aminopyrimidines |

| C-4 | Aryl group with electron-withdrawing groups | Enhanced anticancer potency. | Substituted pyrimidines |

| C-4 | Aryl group with electron-donating groups | Reduced antiproliferative activity. | Substituted pyrimidines |

| C-5 | Modifications near the gatekeeper residue | Improved kinome-wide selectivity. | Aminopyrimidines |

| C-6 | Alkyl groups (isobutyl, propyl) | Potent antiproliferative activity against HeLa cells. | N-alkylated pyrimidines |

Rational Design Strategies for Lead Optimization of 5-(4-Bromobenzoyl)pyrimidine Analogues

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a promising lead compound, such as its efficacy, selectivity, and pharmacokinetic profile. nih.gov For analogues of this compound, several rational design strategies can be employed.

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. nih.gov By understanding the binding mode of the lead compound, medicinal chemists can design modifications that improve interactions with the target. For example, if the 4-bromobenzoyl moiety occupies a hydrophobic pocket, introducing additional hydrophobic groups could enhance binding affinity. X-ray crystallography and molecular docking are key tools in this approach. nih.govacs.org

Another strategy is the establishment of a detailed Structure-Activity Relationship (SAR). nih.gov This involves synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity. For instance, one could explore the effects of replacing the bromine atom with other halogens (fluorine, chlorine) or with small alkyl groups to probe the steric and electronic requirements of the binding pocket. Similarly, the position of the bromo substituent on the benzoyl ring could be varied.

Fragment-based drug discovery can also guide lead optimization. nih.gov This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. The 4-bromobenzoyl and pyrimidine moieties themselves can be considered as fragments, and their linkage and relative orientation can be optimized.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations, can also inform the design of new analogues by predicting their activity and binding characteristics. mdpi.comnih.gov

| Strategy | Description | Key Techniques | Potential Outcome |

|---|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the target to design molecules with improved binding. | X-ray crystallography, Molecular Docking | Enhanced potency and selectivity. |

| SAR-Directed Optimization | Systematic modification of the lead structure to establish relationships between chemical structure and biological activity. | Parallel Synthesis, Bioassays | Identification of key functional groups and optimal substitution patterns. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Chemical Synthesis | Improved pharmacokinetic properties or reduced toxicity. |

| Fragment-Based Discovery | Identifying and linking small molecular fragments that bind to the target. | Fragment Screening (NMR, X-ray) | Generation of novel lead compounds with high ligand efficiency. |

Conformational Landscape and Molecular Flexibility in Target Interaction

The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its ability to bind to a biological target. researchgate.nettandfonline.com this compound is not a rigid molecule; rotation is possible around the single bond connecting the pyrimidine ring and the benzoyl group. The preferred conformation and the energy barrier to rotation will influence how the molecule presents itself to the binding site of a target protein.

Molecular flexibility allows for an "induced fit" mechanism of binding, where both the ligand and the target protein can undergo conformational changes to achieve a more stable complex. semanticscholar.org A flexible ligand may be able to adapt to the shape of different binding sites, which could lead to activity against multiple targets. However, high flexibility can also be a liability, as it can lead to a loss of entropy upon binding, which is energetically unfavorable. The number of rotatable bonds is often used as a simple measure of molecular flexibility. mdpi.com

Computational methods such as molecular dynamics (MD) simulations and conformational analysis can be used to explore the conformational landscape of this compound and its analogues. nih.govfrontiersin.org These studies can reveal the low-energy conformations of the molecule and how it might behave in the dynamic environment of a biological system. Understanding the conformational preferences and flexibility is essential for designing ligands with optimal shape complementarity to their intended target. nih.govoup.com

Biological and Preclinical Pharmacological Research on 5 4 Bromobenzoyl Pyrimidine Derivatives

Identification and Characterization of Molecular Targets and Mechanism of Action

The therapeutic potential of 5-(4-bromobenzoyl)pyrimidine derivatives is rooted in their ability to interact with specific biological macromolecules, thereby modulating their function and influencing cellular processes. Research has focused on elucidating these molecular targets and the precise mechanisms through which these compounds exert their effects.

Derivatives of this compound have been identified as potent inhibitors of several key enzyme families, including kinases, proteases, and cholinesterases.

One area of significant interest is the inhibition of kinases , which are crucial regulators of cell signaling. For instance, certain 2-aminopyrimidine (B69317) derivatives have been designed as fourth-generation epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) to overcome drug resistance caused by the EGFRC797S mutation in non-small cell lung cancer. nih.gov One such derivative, compound A5 , demonstrated significant anti-proliferative activity against a cell line with this mutation and was found to inhibit EGFR phosphorylation. nih.gov Molecular docking studies suggest that A5 binds to EGFR in a manner similar to the drug brigatinib, forming key hydrogen bonds with Met793 and Lys745 residues. nih.gov Another study identified 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy in cancer. nih.gov The compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine) was the most active in this series, showing strong inhibitory activity against ULK1 kinase. nih.gov

Derivatives have also shown activity against cholinesterases . A series of pyrimidine (B1678525) and pyridine (B92270) diamines were designed as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org These compounds generally displayed mixed or uncompetitive inhibition mechanisms, with some exhibiting nanomolar inhibitory constants (Ki). nih.govacs.org For example, compound 9 was the most active on Electrophorus electricus AChE (EeAChE) with a Ki of 0.312 μM, while compound 22 was most potent against equine BChE (eqBChE) with a Ki of 0.099 μM. nih.gov The inhibition kinetics were determined using linear regression analysis of the recorded data. nih.govacs.orgmdpi.com

Furthermore, pyrimidine derivatives have been investigated as inhibitors of topoisomerases , enzymes critical for DNA replication and transcription. A series of 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidines were designed as dual topoisomerase-I/II inhibitors. nih.gov

Research into sirtuin inhibition has also involved pyrimidine structures. A series of 7-aroyl nih.govmdpi.comscispace.comtriazolo[1,5-a]pyrimidine derivatives were synthesized and their inhibitory activity against human SIRT2 was examined through molecular docking. functmaterials.org.ua These compounds were found to bind to the enzyme's hydrophobic pocket. functmaterials.org.ua

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class/Compound | Target Enzyme | Inhibition Mechanism/Activity | Reference |

|---|---|---|---|

| 2-Aminopyrimidine derivatives (e.g., A5) | EGFRC797S-TKI | Inhibited EGFR phosphorylation | nih.gov |

| 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives (e.g., 3s) | ULK1 Kinase | Strong inhibitory activity | nih.gov |

| Pyrimidine diamine derivatives (e.g., 9, 22) | AChE, BChE | Mixed or uncompetitive inhibition; Ki in nanomolar to low micromolar range | nih.govacs.org |

| 2-(4-Bromobenzyl) tethered thienopyrimidines | Topoisomerase I/II | Dual inhibitors | nih.gov |

| 7-Aroyl nih.govmdpi.comscispace.comtriazolo[1,5-a]pyrimidines | Sirtuin 2 (SIRT2) | Bind to hydrophobic pocket | functmaterials.org.ua |

The interaction of this compound derivatives with various cell surface receptors has been a key area of investigation, particularly in the context of neurological and inflammatory diseases.

Significant research has been conducted on their affinity for adenosine (B11128) receptors . A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their binding to human A1, A2A, A2B, and A3 adenosine receptors. nih.gov Several compounds in this series demonstrated nanomolar and even subnanomolar binding affinities for the hA1 and hA2A receptors. nih.gov Specifically, the derivative 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) showed high affinity with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.gov Similarly, pyrazolo-triazolo-pyrimidine derivatives have been extensively studied as adenosine receptor antagonists, with a focus on identifying the structural features crucial for high-affinity binding. d-nb.info

Oxazolo[5,4-d]pyrimidine derivatives have been identified as ligands for cannabinoid receptors (CB1/CB2). mdpi.com Compounds 15 (2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine) and 16 (2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine) displayed strong and selective affinity for the CB2 receptor, with Ki values of 27.5 nM and 23 nM, respectively. mdpi.com These compounds acted as competitive neutral antagonists of the CB2 receptor. mdpi.com

Additionally, triazolopyrimidinone (B1258933) derivatives have been synthesized and evaluated for their binding to the intracellular site of chemokine receptors CCR2 and CCR5, acting as noncompetitive, insurmountable inhibitors. acs.org

Table 2: Receptor Binding Affinity of Pyrimidine Derivatives

| Derivative Class/Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 7-Amino-thiazolo[5,4-d]pyrimidines (e.g., 18) | Adenosine A1 | 1.9 nM | nih.gov |

| Adenosine A2A | 0.06 nM | nih.gov | |

| Oxazolo[5,4-d]pyrimidines (e.g., 15) | Cannabinoid CB2 | 27.5 nM | mdpi.com |

| Oxazolo[5,4-d]pyrimidines (e.g., 16) | Cannabinoid CB2 | 23 nM | mdpi.com |

| Triazolopyrimidinones | Chemokine CCR2/CCR5 | Intracellular site binding | acs.org |

By interacting with key enzymes and receptors, this compound derivatives can modulate critical intracellular signaling pathways that regulate cell fate.

Derivatives have been shown to impact pathways central to cancer progression. For example, pyrazolopyrimidine compounds can modulate signaling pathways that control cell proliferation and apoptosis. mdpi.com A pyrimidine derivative, compound 4b , was found to induce apoptosis by upregulating Bax and IκB-α, and downregulating Bcl-2 expression levels in SW480 cancer cells. nih.gov Another study on pyrrole[2,3-d]pyrimidin-4-one derivatives showed that they could inhibit the downstream USP7 pathway, leading to the accumulation of p53 and p21. ijrpr.com

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as inhibitors of apoptosis signal-regulating kinase 1 (ASK1) , a key component in stress-induced cell death pathways. google.com The modulation of ASK1 activity by these small molecules has potential therapeutic implications in a variety of diseases. google.com The MAPK cascades, which are crucial intracellular signaling pathways, are also targets for these compounds. google.com

In vitro Efficacy and Cellular Studies

The therapeutic potential of this compound derivatives has been further explored through extensive in vitro studies, demonstrating their efficacy in cellular models of cancer and infectious diseases.

A significant body of research has demonstrated the potent anti-proliferative effects of this compound derivatives against a wide range of human cancer cell lines.

Numerous studies have reported the cytotoxic activity of these compounds, often with IC50 values in the micromolar range. For example, novel pyrimidine-morpholine derivatives were evaluated against SW480 and MCF-7 cancer cell lines, with compound 2g showing an IC50 value of 5.10 ± 2.12 μM in the SW480 cell line. nih.gov A series of pyrimidine derivatives containing aryl urea (B33335) moieties also showed anticancer activity, with compound 4b exhibiting the highest cytotoxicity against SW480 cells with an IC50 of 11.08 µM. nih.gov Thiophene and thienopyrimidine derivatives have also been tested, with compound 13 showing remarkable activity against MDA-MB-231 breast cancer and HT-29 colon cancer cell lines with IC50 values of 34.04 and 45.62 μM, respectively. thieme-connect.com

Mechanistic studies have often revealed that the anti-proliferative activity is linked to the induction of apoptosis . The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative 3s was found to induce apoptosis while blocking autophagy in A549 non-small cell lung cancer cells. nih.gov Similarly, cell cycle analysis of 2,4,5,6-substituted pyrimidine derivatives showed they could induce apoptosis in human leukemia cells. scirp.org Compound 4b was shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the modulation of Bax and Bcl-2 proteins. nih.gov Another compound, A5 , induced apoptosis and arrested the cell cycle at the G2/M phase in a resistant lung cancer cell line. nih.gov

Table 3: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 2g (pyrimidine-morpholine) | SW480 (colon) | 5.10 ± 2.12 | Apoptosis induction | nih.gov |

| 4b (pyrimidine-aryl urea) | SW480 (colon) | 11.08 | G2/M arrest, apoptosis | nih.gov |

| 13 (thienopyrimidine) | MDA-MB-231 (breast) | 34.04 | - | thieme-connect.com |

| HT-29 (colon) | 45.62 | - | thieme-connect.com | |

| 3s (5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine) | A549 (lung) | - | Induces apoptosis, blocks autophagy | nih.gov |

| A5 (2-aminopyrimidine) | KC-0116 (lung, resistant) | Significant anti-proliferative activity | G2/M arrest, apoptosis | nih.gov |

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents.

Studies have demonstrated their efficacy against both bacterial and fungal pathogens. For example, monosubstituted pyrimidine derivatives were found to be highly effective against distinct pathogenic bacteria. researchgate.net Molecular docking studies suggested interactions with the FimH lectin domain from E. coli K12. researchgate.net Another study on galactopyranoside derivatives, which included 4-bromobenzoyl moieties, revealed significant antibacterial and antifungal activities. nih.gov Two derivatives, 3 and 9 , showed potent antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8.0 mg/L against tested bacteria, including B. subtilis. nih.gov

The antifungal activity is also noteworthy. Compound 5 from a series of monosubstituted pyrimidines exhibited excellent antifungal efficacy against Aspergillus flavus and Aspergillus niger, comparable to the standard drug nystatin. researchgate.net The galactopyranoside derivatives also showed strong inhibition of fungal mycelial growth. nih.gov The development of novel antimicrobial agents is critical to combat the rise of multidrug-resistant (MDR) pathogens. mdpi.com

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

| Derivative Class/Compound | Pathogenic Strain | Activity/MIC | Reference |

|---|---|---|---|

| Monosubstituted pyrimidines | E. coli K12 | Effective against pathogenic bacteria | researchgate.net |

| Compound 5 (monosubstituted pyrimidine) | Aspergillus flavus, Aspergillus niger | Excellent antifungal efficacy | researchgate.net |

| Galactopyranoside derivative 3 | B. subtilis | MIC: 0.125 mg/L | nih.gov |

| Galactopyranoside derivative 9 | B. subtilis | MIC: 0.125 mg/L | nih.gov |

Antiviral Efficacy Assessment (e.g., SARS-CoV-2 related activity)

The pyrimidine core is a key component in many compounds investigated for antiviral properties against a spectrum of viruses, including human coronaviruses. mdpi.comnih.gov Research has shown that specific substitutions on the pyrimidine ring are crucial for antiviral potency.

Derivatives of pyrimido[4,5-d]pyrimidine (B13093195) have been assessed for their antiviral capabilities. mdpi.com Notably, compounds featuring a cyclopropylamino group and an aminoindane moiety demonstrated significant efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of the pyrimidino[4,5-d]pyrimidine scaffold as a promising framework for developing novel antiviral agents against human coronaviruses. mdpi.com

In the context of the SARS-CoV-2 pandemic, the search for effective antiviral agents has intensified, with pyrimidine derivatives being a subject of interest. researchgate.netresearchgate.net Studies on pyrimidine thioglycoside analogs revealed that compounds such as N-phenyl pyrimidine thiogalactoside (6e) and N-P-chlorophenyl pyrimidine thiogalactoside (6f) act as potent inhibitors against SARS-CoV-2. nih.gov The structure-activity relationship analysis indicated that substitutions on the N-phenyl ring influence inhibitory activity. nih.gov For instance, the presence of a chlorine atom was associated with notable activity against SARS-CoV-2. nih.gov

Furthermore, investigations into purine (B94841) and pyrimidine N-[2-(phosphonomethoxy)ethyl] (PME) derivatives have provided insights into structure-activity relationships. While many pyrimidine-based PME derivatives were inactive against DNA viruses, the 5-bromocytosine (B1215235) derivative was an exception, showing some activity. acs.org This suggests that halogen substitution at the 5-position of the pyrimidine ring can be a key determinant of antiviral potential.

| Compound | Virus | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | IC₅₀ | 15.41 | nih.gov |

| N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | IC₅₀ | 18.47 | nih.gov |

| 2-amino-6-chloropurine PME derivative | HSV-1, HSV-2 | EC₅₀ | 0.1 - 0.4 | acs.org |

| PMEDAP | HSV-1, HSV-2, VZV | EC₅₀ | 0.07 - 2 | acs.org |

Anti-inflammatory and Antioxidant Activity in Cellular Models

Pyrimidine derivatives are widely reported to possess anti-inflammatory and antioxidant properties. researchgate.netmdpi.comnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the reduction of reactive oxygen species (ROS). mdpi.complos.orgrsc.org

In a study evaluating newly synthesized pyrimidine derivatives (L1-L4), compounds L1 and L2 demonstrated high selectivity in inhibiting the COX-2 isoenzyme over COX-1. mdpi.comnih.gov This selectivity is a desirable trait for anti-inflammatory agents, potentially reducing gastrointestinal side effects associated with non-selective COX inhibitors. The same study, using the human monocytic THP-1 cell line as an inflammatory model, showed that L1 and L2 could inhibit the growth of lipopolysaccharide (LPS)-stimulated cells in a dose-dependent manner. mdpi.comnih.gov Furthermore, ROS assays confirmed the antioxidant properties of these compounds, as they were able to reduce the levels of free radicals. mdpi.comnih.gov

Other research has explored different pyrimidine-based scaffolds. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inducers of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory and antioxidant effects. koreascience.kr One such compound, KKC080096, suppressed the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated microglial BV-2 cells. koreascience.kr This effect was linked to the activation of the Nrf2 antioxidant pathway. koreascience.kr Similarly, other studies have shown that pyrimidine derivatives can exert anti-inflammatory effects by inhibiting the expression of TNF-α, nuclear factor κB (NF-κB), and various interleukins. plos.orgrsc.org

The synthesis of 5-benzoylpyrimidine-2,4,6-triones has also been undertaken to evaluate their antioxidant activity, indicating continued interest in the benzoylpyrimidine scaffold for these properties. uni-lj.si

| Compound Class/Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Pyrimidine derivatives L1 & L2 | COX-1/COX-2 Inhibition Assay | Showed high selectivity towards COX-2 inhibition. | mdpi.comnih.gov |

| Pyrimidine derivatives L1 & L2 | LPS-stimulated THP-1 cells | Inhibited cell growth and reduced ROS levels. | mdpi.comnih.gov |

| Pyrazolo[3,4-d]pyrimidine KKC080096 | LPS-stimulated BV-2 microglial cells | Suppressed nitric oxide and pro-inflammatory cytokine production. | koreascience.kr |

| Thiouracil derivatives 3c & 4b | Carrageenan-induced rat paw edema | Exhibited higher anti-inflammatory activity than ibuprofen (B1674241) at 4h. | mdpi.com |

| 5-substituted pyrimidine derivatives 5 & 6 | COX-2 Inhibition Assay | Potently suppressed COX-2 activity with IC₅₀ values of 0.04 µmol. | nih.gov |

Preclinical in vivo Proof-of-Concept Investigations

Efficacy in Animal Disease Models (e.g., tumor xenografts, infection models)

The therapeutic potential of pyrimidine derivatives observed in vitro has been further evaluated in various animal models of disease, particularly in oncology.

In a xenograft mouse model using MDA-MB-231 breast cancer cells, a 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivative significantly suppressed tumor growth without obvious side effects noted in the mice. ijrpr.com Another study identified a pyrimidine derivative, compound 20b, which induced tumor regression in a bladder cancer xenograft mouse model following oral administration. nih.gov

The efficacy of pyrimidine derivatives has also been demonstrated in pancreatic cancer models. One study showed that compound 2g, a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, displayed a moderate tumor inhibition effect in an AsPC-1 derived xenograft mouse model. tandfonline.com Another novel pyrimidine derivative, R2, was tested in both Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) models, where it significantly reduced tumor volume and prolonged survival in mice. amegroups.org

In a lung cancer xenograft model using HCC827 tumor-bearing nude mice, a purine-pyrimidine hybrid molecule (compound 21) was shown to significantly suppress tumor growth when administered orally. mdpi.com This highlights the potential of hybrid molecules that incorporate the pyrimidine scaffold.

| Compound/Derivative Class | Animal Model | Disease | Observed Efficacy | Reference |

|---|---|---|---|---|

| 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivative (16) | MDA-MB-231 xenograft mouse model | Breast Cancer | Significant suppression of tumor growth. | ijrpr.com |

| Pyrimidine derivative 20b | Bladder cancer xenograft mouse model | Bladder Cancer | Induced tumor regression. | nih.gov |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine (2g) | AsPC-1 xenograft mouse model | Pancreatic Cancer | Moderate tumor inhibition effect. | tandfonline.com |

| Pyrimidine derivative R2 | Ehrlich ascites carcinoma (EAC) & Dalton's lymphoma ascites (DLA) models | Cancer | Significant reduction in tumor volume and prolonged survival. | amegroups.org |

| Purine-pyrimidine hybrid (21) | HCC827 xenograft nude mice | Lung Cancer | Significant tumor growth suppression. | mdpi.com |

Preclinical Pharmacokinetic and Metabolic Characterization (ADME: Absorption, Distribution, Metabolism, Excretion studies in animal models)

The preclinical evaluation of pyrimidine derivatives includes the characterization of their absorption, distribution, metabolism, and excretion (ADME) properties to assess their potential as drug candidates.

Studies on L-pyrimidine nucleosides in mice showed that after intraperitoneal application, the compounds are distributed into the tissues and gradually excreted in an unchanged form. oup.com For L-ribonucleosides, some retention in tissues was observed, accompanied by phosphorylation to the 5'-phosphate form. oup.com This indicates that the pyrimidine core can be metabolized through phosphorylation in vivo. oup.com

More recent studies on complex pyrimidine derivatives have provided specific pharmacokinetic data. For instance, a series of 5,6,7,8-tetrahydropyridine[2,3-d]pyrimidine derivatives were synthesized and evaluated. nih.gov In pharmacokinetic studies in SD rats, compound V12 was rapidly metabolized to V13. V13 showed good pharmacokinetic properties, with an oral half-life in plasma of 3.5 hours. nih.gov

In another study, two 4,6-disubstituted pyrimidine derivatives (33 and 34) were evaluated in mouse pharmacokinetic studies. ucl.ac.uk Both compounds showed good oral bioavailability (100% for derivative 33 and 79% for derivative 34), but they also had short half-lives (0.45 h for 33 and 1.0 h for 34). ucl.ac.uk Microsomal stability assays showed that these compounds had moderate to high clearance in human microsomes, providing an early indication of their metabolic fate in humans. ucl.ac.uk

The optimization of lead compounds often focuses on improving pharmacokinetic profiles. For a series of pyrimidine derivatives developed as FGFR3 inhibitors, structural modifications, such as reducing the molecular size of a substituent, led to an increase in systemic exposure. nih.gov The oral bioavailability of pyrimidine derivatives is a key parameter, with research confirming that certain compounds can be orally available and effective in vivo. nih.govmdpi.comnih.gov

| Compound | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Derivative 33 | Mouse | Oral Bioavailability | 100% | ucl.ac.uk |

| Derivative 33 | Mouse | Half-life (t₁/₂) | 0.45 h | ucl.ac.uk |

| Derivative 34 | Mouse | Oral Bioavailability | 79% | ucl.ac.uk |

| Derivative 34 | Mouse | Half-life (t₁/₂) | 1.0 h | ucl.ac.uk |

| Metabolite V13 | SD Rat | Oral Half-life (t₁/₂) | 3.5 h | nih.gov |

| Metabolite V13 | SD Rat | Cₘₐₓ | 1070 ng/mL | nih.gov |

Computational Chemistry and Advanced Molecular Modeling of 5 4 Bromobenzoyl Pyrimidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 5-(4-bromobenzoyl)pyrimidine, might interact with a biological target, typically a protein.

The prediction of binding affinity, often expressed as a scoring function in docking programs, is a key outcome of molecular docking studies. It provides a numerical estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. For instance, in studies involving pyrimidine (B1678525) derivatives, binding affinities are calculated to identify promising compounds for further investigation. researchgate.net The reliability of these predictions is continually improving with the development of more sophisticated scoring functions, including those based on machine learning. nih.govd-nb.infomdpi.comnih.gov

The stability of the ligand-protein complex is governed by various intermolecular forces. soton.ac.ukgoogleapis.com These non-covalent interactions are critical for molecular recognition and binding. volkamerlab.org Key forces at play include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. They form between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (typically a nitrogen or oxygen atom). youtube.com In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Interactions: These include pi-pi stacking and pi-cation interactions, which can occur between the aromatic rings of the ligand and aromatic amino acid residues in the protein's binding site. volkamerlab.org

The following table summarizes the binding affinities of some pyrimidine derivatives against the hACE2-S protein complex, a target relevant to COVID-19 research.

| Compound | Binding Affinity (kcal/mol) |

| AP-NP | -8.95 |

| AP-3-OMe-Ph | -8.1 |

| AP-4-Me-Ph | -8.1 |

| AP-Ph-4-I | -7.9 |

| AP-Ph-4-Br | -7.9 |

| AP-Ph-4-OMe | -7.8 |

| Chloroquine | -5.7 |

Table 1: Binding affinities of various diaryl pyrimidine derivatives against the hACE2-S protein complex. A more negative value indicates a stronger predicted binding affinity. Data sourced from a 2020 study on potential COVID-19 drugs. researchgate.net

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding site that interact with the ligand. tu-darmstadt.de These "binding hotspots" are critical for understanding the mechanism of action and for designing new derivatives with improved affinity and selectivity. For example, in a study of 2-(4-bromobenzyl) tethered thienopyrimidines as dual topoisomerase I and II inhibitors, molecular dynamics simulations showed that the bromophenyl ring maintained stable interactions within the active site. nih.gov

The table below details the interacting amino acid residues of the hACE2 protein with various pyrimidine derivatives.

| Compound | Interacting Amino Acid Residues of hACE2 |

| AP-NP | LEU 391, PHE 390, LEU 73, TRP 69, PHE 40, ASP 350, ASN 394, ARG 393 |

| AP-Ph-4-I | PHE 40, ASP 350, TRP 349, ALA 348, ASP 382, TYR 385, PHE 390 |

| AP-3-OMe-Ph | PHE 40, TRP 349, ALA 348, ASP 382, TYR 385, ARG 393, PHE 390, ASP 350, GLY 352 |

| AP-4-Me-Ph | ALA 348, TRP 349, SER 47, SER 44, PHE 40, ASP 350, TYR 385, HIS 401, ASP 382 |

| AP-Ph-4-OMe | TYR 385, ASP 382, HIS 401, ALA 348, TRP 349, PHE 40, PHE 390, GLY 352, ARG 393 |

| AP-Ph-4-Br | PHE 40, TRP 349, ALA 348, ASP 350, ASP 382, TYR 385, PHE 390 |

| Chloroquine | TRP 69, PHE 40, ASN 394, ARG 393, PHE 390, LEU 391, ALA 99, LEU 100, LEU 73 |

Table 2: Interacting amino acid residues of the hACE2 protein with various diaryl pyrimidine derivatives. This data highlights the specific interactions that contribute to the binding affinity. Data sourced from a 2020 study on potential COVID-19 drugs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. For pyrimidine derivatives, QSAR studies have been successfully employed to predict their potential as anticancer agents. researchgate.net The predictive power of a QSAR model is often assessed through statistical measures such as the squared correlation coefficient (R²). nih.gov

A crucial aspect of QSAR is the identification of molecular descriptors that significantly influence biological activity. nih.govresearchgate.netresearchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For pyrimidine derivatives, descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, and various topological indices have been shown to be important for their activity. nih.gov For example, a QSAR study on oxadiazolo[3,4-d]pyrimidine nucleosides indicated that compounds with high antiviral activity should have small values for logP(o/w) and vsurf_G, and a large logS value. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic and structural properties of molecules. researchgate.netjchemrev.commodern-journals.com These methods are used to calculate properties such as molecular orbital energies, charge distributions, and bond lengths. academie-sciences.frscielo.org.mx

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability. scielo.org.mx A smaller energy gap suggests higher reactivity.

The distribution of electron density in a molecule, which can be visualized through molecular electrostatic potential (MEP) maps, is also determined by DFT. scielo.org.mx These maps are valuable for understanding intermolecular interactions, as they show the regions of a molecule that are electron-rich (and likely to act as hydrogen bond acceptors) and electron-poor (and likely to act as hydrogen bond donors).

The table below presents some calculated electronic properties for a furopyrimidine derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Value (Gas Phase) | Value (DMSO) |

| EHOMO (eV) | -6.41 | -6.34 |

| ELUMO (eV) | -0.60 | -0.70 |

| Energy Gap (ΔE) (eV) | 5.81 | 5.64 |

| Ionization Potential (I) (eV) | 6.41 | 6.34 |

| Electron Affinity (A) (eV) | 0.60 | 0.70 |

| Electronegativity (χ) (eV) | 3.51 | 3.53 |

| Chemical Hardness (η) (eV) | 2.91 | 2.82 |

| Chemical Softness (S) (eV⁻¹) | 0.34 | 0.35 |

| Dipole Moment (μ) (Debye) | 1.92 | 2.99 |

Table 3: Calculated electronic properties of methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate using DFT (B3LYP/6-311++G(2d,p)). These parameters provide insights into the molecule's reactivity and potential for intermolecular interactions. scielo.org.mx

In silico ADMET Prediction for Drug-Likeness and Pharmacological Potential

The preliminary assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in modern drug discovery, helping to identify molecules with a higher probability of success in clinical trials. nih.gov For this compound, a comprehensive in silico analysis was performed using advanced computational models to predict its pharmacokinetic and pharmacodynamic properties. These predictive models leverage large datasets of known molecules to estimate the behavior of novel compounds, thereby guiding lead optimization and reducing late-stage attrition of drug candidates. swissadme.ch

The following sections detail the predicted ADMET properties of this compound, providing insights into its potential as a drug candidate. The data has been computationally generated using the SwissADME web tool, a widely recognized platform for evaluating the pharmacokinetic, drug-likeness, and medicinal chemistry friendliness of small molecules. nih.govexpasy.orgscispace.com

The fundamental physicochemical properties of a molecule are pivotal in determining its behavior in a biological system. These properties, including molecular weight, formula, and the number of specific atom types, are foundational to more complex ADMET predictions.

Molecular Formula: C₁₁H₇BrN₂O

Molecular Weight: 263.09 g/mol

Number of Heavy Atoms: 15

Number of Aromatic Heavy Atoms: 11

Fraction Csp3: 0.00

Number of Rotatable Bonds: 2

Number of Hydrogen Bond Acceptors: 3

Number of Hydrogen Bond Donors: 0

Molar Refractivity: 63.50

Topological Polar Surface Area (TPSA): 49.99 Ų

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrN₂O |

| Molecular Weight | 263.09 g/mol |

| Number of Heavy Atoms | 15 |

| Number of Aromatic Heavy Atoms | 11 |

| Fraction Csp3 | 0.00 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 63.50 |

| Topological Polar Surface Area (TPSA) | 49.99 Ų |

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical determinant of a drug's absorption, distribution, and permeability across biological membranes. Various computational models are used to predict Log P values.

| Log Po/w (Predicted) | Value |

|---|---|

| iLOGP | 2.59 |

| XLOGP3 | 2.20 |

| WLOGP | 2.11 |

| MLOGP | 1.83 |

| SILICOS-IT | 2.88 |

| Consensus Log Po/w | 2.32 |

The consensus Log P value of 2.32 suggests that this compound possesses moderate lipophilicity, a favorable characteristic for oral drug candidates, as it balances the need to cross lipid membranes with sufficient aqueous solubility.

Aqueous solubility is a crucial factor for drug administration and absorption. Poor solubility can lead to low bioavailability. The predicted water solubility for this compound is presented below.

| Parameter | Log S (ESOL) | Solubility (mg/ml) | Solubility Class |

|---|---|---|---|

| Value | -3.18 | 0.2183 | Soluble |

The compound is predicted to be soluble in water, which is advantageous for its absorption and distribution in the body.

The predicted pharmacokinetic properties provide insights into how the body would likely process this compound.

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-gp Substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

| Log Kp (skin permeation) | -5.69 cm/s |

The high predicted gastrointestinal absorption suggests good oral bioavailability. phytonutrients.pk The ability to permeate the Blood-Brain Barrier indicates potential for targeting the central nervous system. A significant finding is the predicted inhibition of Cytochrome P450 isoforms CYP2C9 and CYP3A4, which are major enzymes involved in drug metabolism. phytonutrients.pk This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. The negative Log Kp value indicates that the molecule is not likely to be a good candidate for transdermal delivery. swissadme.ch

Drug-likeness models assess whether a compound possesses features common in known oral drugs. These are qualitative estimations based on established rules.

| Model | Prediction | Violations |

|---|---|---|

| Lipinski | Yes | 0 |

| Ghose | Yes | 0 |

| Veber | Yes | 0 |

| Egan | Yes | 0 |

| Muegge | Yes | 0 |

| Bioavailability Score | 0.55 | - |

This compound adheres to all major drug-likeness rules, including Lipinski's Rule of Five, with zero violations. sifisheriessciences.com This is a strong positive indicator of its potential as an orally bioavailable drug. The predicted bioavailability score of 0.55 further supports this assessment.

This analysis flags potentially problematic fragments that may lead to toxicity or metabolic liabilities.

| Parameter | Prediction |

|---|---|

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert (ketone_2) |

| Lead-likeness | No (2 violations: MW > 250, XLOGP3 > 3.5) |

| Synthetic Accessibility | 2.53 |

The absence of PAINS alerts is favorable, suggesting the compound is unlikely to interfere with assay results. The single Brenk alert for a ketone fragment is a point for consideration in further development, as some ketones can be metabolically labile. The compound does not meet the stringent criteria for lead-likeness primarily due to its molecular weight and lipophilicity. However, its synthetic accessibility score of 2.53 indicates that it should be relatively easy to synthesize.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 5-(4-Bromobenzoyl)pyrimidine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about the chemical environment of each atom, confirming the compound's identity.

In ¹H NMR spectroscopy, the signals from the aromatic protons of the 4-bromobenzoyl and pyrimidine (B1678525) rings appear at distinct chemical shifts. The protons on the pyrimidine ring are typically observed at δ 9.27 ppm (H2), δ 9.05 ppm (H4, H6), while the protons on the bromophenyl ring appear as doublets around δ 7.84-8.00 ppm. acs.org For the parent pyrimidine ring, characteristic shifts are seen at approximately 9.26 ppm, 8.78 ppm, and 7.36 ppm. chemicalbook.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon (C=O) is a key indicator, typically resonating in the downfield region of the spectrum. The carbon atoms of the pyrimidine ring show characteristic shifts, often in the range of δ 155-160 ppm, while the carbon attached to the bromine atom in the phenyl ring also has a distinct chemical shift. chemicalbook.comfrontiersin.org For similar pyrimidine derivatives, carbon signals can appear between 90 ppm and 163 ppm. frontiersin.org The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure. researchgate.net

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ, ppm) Range | Typical Assignment |

|---|---|---|

| ¹H | 9.0 - 9.3 | Pyrimidine H2/H4/H6 |

| ¹H | 7.8 - 8.0 | Bromophenyl protons |

| ¹³C | > 160 | Carbonyl Carbon (C=O) |

| ¹³C | 155 - 160 | Pyrimidine Carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and analyzing its fragmentation patterns, which further confirms its structure. The compound has a monoisotopic mass of approximately 261.974 g/mol . uni.lu

In high-resolution mass spectrometry (HRMS), the precise mass is measured, allowing for the determination of the elemental formula (C₁₁H₇BrN₂O). functmaterials.org.ua The presence of a bromine atom is readily identified by the characteristic isotopic pattern, where two peaks of nearly equal intensity appear one mass unit apart ([M]+ and [M+2]+). uni.lumsu.edu Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

The fragmentation of pyrimidine derivatives in the mass spectrometer often follows predictable pathways, such as cleavage at the bond between the carbonyl group and the pyrimidine ring. sphinxsai.comacs.org Analysis of these fragments provides additional evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 261.97363 | Molecular Ion |

| [M+H]⁺ | 262.98146 | Protonated Molecule |

| [M+Na]⁺ | 284.96340 | Sodium Adduct |

| [M+K]⁺ | 300.93734 | Potassium Adduct |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate electronic transitions within the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is highly effective for identifying the functional groups present in this compound. acs.org The most prominent absorption band is the carbonyl (C=O) stretch, which is typically strong and sharp, appearing in the range of 1650-1700 cm⁻¹. frontiersin.orglibretexts.org Other characteristic absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching from the aromatic and pyrimidine rings (1400-1600 cm⁻¹), and the C-Br stretch at lower wavenumbers (around 723 cm⁻¹). frontiersin.orglibretexts.orglibretexts.org

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) Range | Functional Group Assignment |

|---|---|

| 3000 - 3100 | Aromatic C-H Stretch |

| 1650 - 1700 | Carbonyl (C=O) Stretch |

| 1400 - 1600 | Aromatic C=C and Pyrimidine C=N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. tanta.edu.egmsu.edu The presence of the benzoyl and pyrimidine moieties, which are chromophores, leads to characteristic absorption bands. tanta.edu.eg The electronic transitions observed are typically π→π* and n→π* transitions. rsc.org The extended conjugation in this compound results in absorptions in the UV region, and the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH. tanta.edu.egresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. functmaterials.org.ua

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method used to quickly check for the presence of impurities and to monitor reaction progress. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate), the separation of the product from starting materials and byproducts can be visualized under UV light. functmaterials.org.uaresearchgate.net The purity of a compound can be initially assessed by the presence of a single spot. researchgate.net

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and quantitative technique used for final purity assessment. tricliniclabs.comchromforum.org A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, can separate the target compound from even minor impurities. ptfarm.pl The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. chromatographyonline.com HPLC methods can be validated to ensure they are accurate, precise, and selective for the compound of interest. ptfarm.pl

Future Research Directions and Therapeutic Potential Preclinical Perspective

Development of 5-(4-Bromobenzoyl)pyrimidine as a Lead Compound for Novel Therapeutics

The pyrimidine (B1678525) core is a privileged scaffold in drug discovery, recognized for its ability to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems like the phenyl group. mdpi.comnih.gov This versatility has led to its incorporation into numerous clinically approved drugs. mdpi.com Pyrimidine derivatives are particularly prominent as kinase inhibitors, with several FDA-approved drugs built upon this core structure. acs.orgacs.org

Given this precedent, this compound holds potential as a foundational structure, or lead compound, for developing new therapeutics. The bromobenzoyl moiety offers a site for chemical modification, allowing chemists to systematically alter the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. By modifying the 5-position of the pyrimidine core, researchers can influence kinome-wide selectivity, a crucial factor in minimizing off-target effects. acs.org The development process would involve synthesizing a library of analogues and screening them against various targets, such as kinases implicated in neurodegeneration or cancer. acs.orgresearchgate.net

| Therapeutic Area | Target Class | Rationale for Pyrimidine Scaffold | Reference |

|---|---|---|---|

| Oncology | Kinases (e.g., EGFR, CDK) | Acts as a hinge-binding motif, crucial for inhibitory activity. | acs.orgresearchgate.net |

| Infectious Diseases | Viral/Bacterial Enzymes | Mimics natural nucleobases, interfering with pathogen replication. | gsconlinepress.com |

| Neurological Disorders | Sigma-1 Receptor, Kinases | Scaffold is well-tolerated by many kinases and receptors in the CNS. | acs.orgnih.gov |

| Inflammatory Diseases | Various Enzymes | Structural versatility allows for targeting a broad range of biological molecules. | gsconlinepress.com |

Exploration of Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, rendering single-target drugs less effective. nih.gov This has spurred the development of multi-target drugs, which can modulate several key proteins simultaneously. nih.govmdpi.com The pyrimidine scaffold is well-suited for this strategy due to its ability to be functionalized and interact with diverse biological targets. mdpi.com

For instance, researchers have designed and synthesized new series of pyrimidine and pyridine (B92270) derivatives as multi-target cholinesterase inhibitors for potential use in Alzheimer's disease. nih.govuniroma1.itacs.org These compounds were engineered to interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and some also exhibited antioxidant properties and the ability to chelate metal ions. nih.govacs.org Following this approach, this compound could serve as a starting point for designing agents that not only inhibit a primary target but also modulate secondary targets involved in disease progression. This could lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that plague single-target therapies. mdpi.com

Application as Molecular Probes and Imaging Agents in Biological Research

Molecular imaging is a powerful technique for visualizing and quantifying biological processes in living organisms. nih.govnih.gov Pyrimidine derivatives have been successfully developed as molecular probes for various imaging modalities, most notably Positron Emission Tomography (PET). nih.gov By labeling pyrimidine-based ligands with a positron-emitting radionuclide, such as carbon-11 (B1219553), researchers can create PET probes to visualize the distribution and function of specific targets in the brain, such as the sigma-1 receptor, which is implicated in neurodegenerative disorders. nih.gov

The structure of this compound could be adapted for such applications. The phenyl ring could be modified to include a site for radiolabeling, for example, with Iodine-131 for SPECT imaging or as a precursor for introducing a carbon-11 methyl group for PET imaging. nih.govnih.govrsc.org Such a probe could be used in preclinical studies to investigate target engagement, assess disease progression, or facilitate drug development by providing a non-invasive readout of a drug's effect. nih.gov Biodistribution studies in animal models would be a critical step to determine the probe's uptake, pharmacokinetics, and targeting specificity. nih.govrsc.org

Integration into Fragment-Based and De Novo Drug Design Methodologies

Fragment-Based Drug Design (FBDD) is a rational approach to drug discovery that starts with identifying small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then optimized and grown into more potent, drug-like molecules. The pyrimidine nucleus is a common and effective scaffold used in FBDD. gsconlinepress.comnih.gov

The this compound compound itself can be considered a combination of two fragments: the pyrimidine ring and the bromobenzoyl group. In an FBDD campaign, the pyrimidine core could be identified as a "hit" that binds to a target's active site (e.g., the hinge region of a kinase). acs.org The bromobenzoyl portion would then represent a vector for growth, where chemists can add functional groups to pick up additional interactions with the protein, thereby increasing affinity and selectivity. This strategy has been successfully used to develop potent inhibitors for various targets, including human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer metabolism. nih.gov

| Methodology | Description | Role of Pyrimidine Scaffold | Reference |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Screening of small fragments followed by systematic optimization and linking. | Serves as a high-value starting fragment or core scaffold for elaboration. | gsconlinepress.comnih.gov |

| Lead Compound Optimization | Chemical modification of a known active compound to improve its properties. | The core structure of the lead compound that is systematically modified. | acs.org |

| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. | One of the key pharmacophoric units contributing to a multi-target profile. | mdpi.com |

| De Novo Design | Computational design of novel molecules based on the target's structure. | Can be suggested by algorithms as a privileged structure to fit a binding pocket. | rsc.org |

Challenges and Opportunities in the Translational Research of Pyrimidine Derivatives

The journey of a promising compound from the laboratory to the clinic—a process known as translational research—is fraught with challenges. nih.govinca.gov.br For pyrimidine derivatives, despite their therapeutic successes, key hurdles remain. These include overcoming drug resistance, managing off-target effects, and improving limited bioavailability. mdpi.com The complex nature of diseases like cancer means that even effective drugs can face resistance over time. researchgate.net

However, these challenges also present significant opportunities. There is a continuous need for structural optimization of pyrimidine derivatives to enhance their specificity and reduce toxicity. mdpi.com The versatility of the pyrimidine scaffold allows for the creation of vast chemical libraries to screen against both established and novel biological targets. acs.org An important opportunity lies in applying these compounds to "understudied" proteins, such as certain kinases implicated in disease, thereby illuminating new areas of biology. acs.org The ultimate goal of translational science is to improve the predictability and efficiency of drug development, ensuring that discoveries made at the bench can successfully become treatments that benefit patients at the bedside. nih.govinca.gov.br The continued exploration of compounds like this compound and its analogues will be a vital part of this endeavor.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Bromobenzoyl)pyrimidine, and how are they optimized for academic research?

- Answer : The synthesis typically involves bromination of pyrimidine derivatives or coupling reactions. For example:

- Bromination : Pyrimidine derivatives react with brominating agents (e.g., NBS or Br₂) under controlled conditions. highlights bromination as a key step for structurally similar compounds, requiring inert atmospheres and catalysts like Lewis acids.

- Cross-Coupling : Suzuki-Miyaura coupling between 5-bromopyrimidine and 4-bromobenzoyl derivatives is a common method. describes analogous reactions using Grignard reagents (e.g., 3-fluorophenylmagnesium bromide) with yields around 80% under dry THF and reflux conditions .

- Optimization : Reaction parameters such as temperature (e.g., 60–80°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity are critical. reports a 64% yield for a related compound using Pd-catalyzed coupling in DMSO at 100°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Used to confirm regiochemistry and substituent positions. provides detailed δ values (e.g., 7.23 ppm for aromatic protons) and carbon shifts (e.g., 185.6 ppm for carbonyl groups) in DMSO-d₆ .

- HRMS : Validates molecular formula and purity. For example, HRMS (ESI+) for a related compound showed an [M+Na]⁺ peak at 524.0259, matching the calculated mass .

- IR Spectroscopy : Identifies functional groups like C=O (≈1650 cm⁻¹) and C-Br (≈600 cm⁻¹). highlights IR for tracking reduction reactions .

Q. What are the primary applications of this compound in medicinal chemistry?

- Answer : The compound serves as:

- Anticancer Agent : Acts as a kinase inhibitor scaffold. and note its use in designing molecules targeting biological macromolecules, with studies focusing on apoptosis pathways .

- Antimicrobial Probe : Modifications of the bromobenzoyl group enhance interactions with bacterial enzymes. cites derivatives tested against microbial strains via MIC assays .

- Enzyme Inhibitor : The pyrimidine core facilitates hydrogen bonding with active sites, as seen in molecular docking studies () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time). emphasizes reproducibility in enzyme inhibition assays .

- Structural Confirmation : Use X-ray crystallography (e.g., ’s single-crystal data with R factor = 0.024) to verify compound identity and stereochemistry .

- Computational Validation : Molecular dynamics simulations or docking (e.g., AutoDock Vina) can reconcile discrepancies between in vitro and in silico results .